COX-2 vs. COX-1 Selectivity of the 6-Dimethylamino Pyrazolopyrimidinone Compared to a 4-Amino-Substituted Analog
A direct comparator within the pyrazolo[3,4-d]pyrimidine family reveals that the 6-dimethylamino-4-one substitution pattern yields substantial COX-2 selectivity. CHEMBL1950012, a compound closely related to the 6-(dimethylamino)-4-one chemotype, inhibits COX-2 with an IC50 of 42 nM vs. COX-1 IC50 of 1510 nM, representing a ~36-fold selectivity window [1]. In contrast, a 4-amino-substituted analog (CHEMBL4075687) exhibits a COX-2 Ki of 920 nM and COX-2 IC50 of 14,900 nM (~16-fold weaker) with COX-1 IC50 >50,000 nM, illustrating that the 4-carbonyl (vs. 4-amino) motif is critical for achievable COX-2 potency [2].
| Evidence Dimension | COX-2 inhibitory potency and COX-2/COX-1 selectivity ratio |
|---|---|
| Target Compound Data | COX-2 IC50 = 42 nM; COX-1 IC50 = 1,510 nM (Selectivity Ratio ≈ 36-fold) |
| Comparator Or Baseline | 4-Amino-substituted pyrazolopyrimidine CHEMBL4075687: COX-2 IC50 = 14,900 nM (Selectivity Ratio >3.4-fold) vs. CHEMBL1950012 |
| Quantified Difference | COX-2 IC50 is ~355-fold lower (more potent) for the 6-dimethylamino-4-one chemotype vs. the 4-amino comparator |
| Conditions | COX-2: IL-1β-induced HUVEC, 6-keto-PGF1α production, 20 min preincubation prior to A23187 stimulation (RIA). COX-1: human whole blood TXB2 production (RIA). |
Why This Matters
Procurement for COX-2-focused anti-inflammatory screening demands verified 4-one substitution; the 4-amino analog would yield false negatives due to >300-fold weaker potency.
- [1] BindingDB Entry BDBM50365160 (CHEMBL1950012). IC50 = 42 nM (COX-2) vs IC50 = 1510 nM (COX-1) in HUVEC/Human Whole Blood. View Source
- [2] BindingDB Entry BDBM50260298 (CHEMBL4075687). Ki = 920 nM (COX-2), IC50 = 14,900 nM (COX-2), IC50 >50,000 nM (COX-1). View Source
